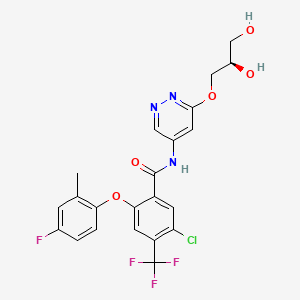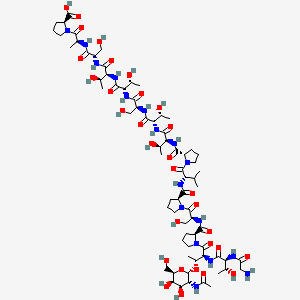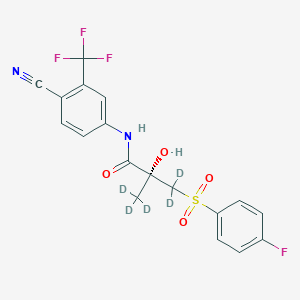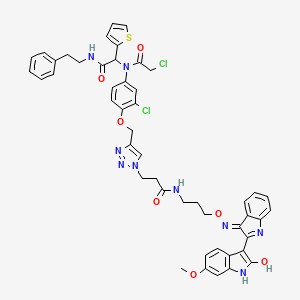
Nav1.8-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nav1.8-IN-7 is a compound that acts as an inhibitor of the voltage-gated sodium channel Nav1.8. This channel is specifically expressed in peripheral nociceptors and plays a crucial role in pain transmission. Inhibiting Nav1.8 has shown promise in developing novel analgesics for treating both acute and chronic pain conditions .
Méthodes De Préparation
The synthesis of Nav1.8-IN-7 involves several steps, including the preparation of hydrazides, hydroxamates, and amides. These processes typically involve the use of specific reagents and conditions to achieve the desired chemical structure . Industrial production methods for this compound are still under development, focusing on optimizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Nav1.8-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Nav1.8-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of sodium channel inhibitors. In biology, it helps in understanding the role of Nav1.8 in pain transmission and neuronal excitability. In medicine, this compound is being investigated as a potential analgesic for treating various pain conditions, including neuropathic pain and inflammatory pain .
Mécanisme D'action
Nav1.8-IN-7 exerts its effects by inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions into peripheral nociceptors, thereby reducing neuronal excitability and pain transmission. The molecular targets of this compound include the voltage-sensing domains of the Nav1.8 channel, which are crucial for its activation and function .
Comparaison Avec Des Composés Similaires
Nav1.8-IN-7 is unique compared to other sodium channel inhibitors due to its high selectivity for Nav1.8 over other sodium channel isoforms. Similar compounds include VX-548, a small-molecule inhibitor of Nav1.8, and Vixotrigine, a Nav1.7 inhibitor. These compounds share similar mechanisms of action but differ in their selectivity and clinical applications .
Conclusion
This compound is a promising compound with significant potential in pain management. Its unique selectivity for the Nav1.8 sodium channel makes it a valuable tool for scientific research and a potential candidate for developing new analgesics.
Propriétés
Formule moléculaire |
C22H18ClF4N3O5 |
|---|---|
Poids moléculaire |
515.8 g/mol |
Nom IUPAC |
5-chloro-N-[6-[(2R)-2,3-dihydroxypropoxy]pyridazin-4-yl]-2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H18ClF4N3O5/c1-11-4-12(24)2-3-18(11)35-19-7-16(22(25,26)27)17(23)6-15(19)21(33)29-13-5-20(30-28-8-13)34-10-14(32)9-31/h2-8,14,31-32H,9-10H2,1H3,(H,29,30,33)/t14-/m1/s1 |
Clé InChI |
XMCMWJNJMLEBLY-CQSZACIVSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OC[C@@H](CO)O)Cl)C(F)(F)F |
SMILES canonique |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=NN=C3)OCC(CO)O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)




![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
![(E)-4-(dimethylamino)-N-[1-[4-fluoro-3-(2,2,2-trifluoroethoxy)anilino]-6-methoxyisoquinolin-7-yl]but-2-enamide](/img/structure/B15137150.png)

![N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
